molecular formula C10H10N2O3 B2738485 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid CAS No. 281223-65-2

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2738485
CAS No.: 281223-65-2
M. Wt: 206.201
InChI Key: HMJYNRJQALRSFU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid is a small organic molecule characterized by a prop-2-enoic acid backbone substituted with a carbamoyl group linked to a pyridin-4-ylmethyl moiety. Its molecular formula is C₁₁H₁₀N₂O₃ (molecular weight: 218.21 g/mol). This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJYNRJQALRSFU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Optimization and Reaction Conditions

The choice of ligand critically influences both yield and enantiomeric excess (ee). Ligand L4 (a binaphthol-derived phosphoramidite) achieved optimal results in dioxane at room temperature, affording cyclic intermediates with 97% ee under high-dilution conditions (0.05 M). Comparative data for ligand performance is summarized below:

Ligand Solvent Temp (°C) Yield (%) ee (%)
L4 Dioxane 25 86 97
L6 THF 25 72 85
L15 Dioxane 25 88 95

Table 1. Ligand screening for Pd-catalyzed cyclization.

The reaction mechanism proceeds via oxidative addition of the allylic carbonate to Pd(0), followed by nucleophilic attack by the carbamate nitrogen. Density functional theory (DFT) studies suggest that ligand L4 stabilizes the transition state through π-stacking interactions with the pyridinyl moiety.

Multicomponent Ugi Reaction for Carbamoyl Assembly

The Ugi four-component reaction (4-CR) efficiently assembles the carbamoyl bridge between pyridin-4-ylmethylamine and prop-2-enoic acid derivatives. A protocol adapted from PMC (2021) involves:

  • Pyridin-4-ylmethylamine (1 equiv),
  • Prop-2-enoic acid (1 equiv),
  • Isocyanide (1 equiv),
  • Carbonyl component (1 equiv).

Solvent and Temperature Effects

Reactions conducted in methanol at 25°C for 24 hours yield the Ugi adduct with 67–89% efficiency. Polar aprotic solvents (e.g., DMF) reduce yields due to competitive side reactions, while dichloromethane slows kinetics. Post-Ugi oxidation with NaClO₂/KH₂PO₄ selectively converts the terminal alkene to the carboxylic acid without epimerization.

Post-Synthetic Modifications and Functionalization

Selective Hydrogenation and Cross-Coupling

The α,β-unsaturated system permits targeted modifications:

  • Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm) converts the double bond to a single bond, yielding 3-[(pyridin-4-ylmethyl)carbamoyl]propanoic acid as a 1:1 E/Z mixture.
  • Heck Coupling : Reaction with 4-iodophenol in the presence of Pd(OAc)₂ introduces aryl groups at the β-position, enabling diversification.

Deprotection Strategies

The para-methoxybenzyl (PMB) group, often used to protect the pyridinyl nitrogen, is cleaved using cerium ammonium nitrate (CAN) in MeCN/H₂O (1:1). This step achieves >95% recovery of the free amine without degrading the carbamoyl linkage.

Analytical and Purification Techniques

Chromatographic Methods

Silica gel chromatography with EtOAc/hexane gradients (50–70% EtOAc) resolves the target compound from Ugi byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >95%.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 600 MHz): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.29 (d, J = 4.8 Hz, 2H, Py-H), 6.85 (dt, J = 15.1, 4.8 Hz, 1H, CH=CHCO), 6.17 (d, J = 15.1 Hz, 1H, CH=CHCO).
  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₀N₂O₃: 206.0688, found: 206.0691.

Scalability and Industrial Considerations

Batch processes under GMP conditions achieve kilogram-scale production with 78% overall yield. Key challenges include:

  • Oxygen Sensitivity : The enoic acid moiety requires inert atmosphere handling to prevent polymerization.
  • Ligand Cost : Phosphoramidite L4 accounts for 40% of raw material expenses, prompting research into recyclable polymer-supported analogs.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carboxylic acid moiety undergoes selective oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or ruthenium-based catalysts.

  • Conditions : Aqueous acidic or basic media at 60–80°C.

  • Products : Formation of β-ketocarboxylic acid derivatives via cleavage of the double bond.

Key Observation :

Reaction TypeReagentTemperatureProduct Yield
Double bond oxidationKMnO₄ (0.1 M)70°C~65%

Reduction Reactions

The compound's conjugated double bond is susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄) or hydrogen gas with palladium catalysts.

  • Conditions : Room temperature for NaBH₄; 50–100 psi H₂ pressure for catalytic hydrogenation.

  • Products : Saturated propanoic acid derivatives or partial reduction intermediates.

Mechanistic Insight :

  • Hydrogenation preferentially targets the α,β-unsaturated system without affecting the pyridine ring.

  • NaBH₄ reduces the carbamate carbonyl in the presence of Lewis acids like CeCl₃.

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : HCl (6 M) or H₂SO₄.

    • Products : Pyridin-4-ylmethanamine and malonic acid derivatives.

  • Basic Hydrolysis :

    • Reagents : NaOH (2 M) at reflux.

    • Products : Corresponding urea and acrylate salts.

Kinetic Data :

ConditionTime (hr)Conversion Efficiency
6 M HCl, 90°C4>90%
2 M NaOH, reflux2~85%

Substitution Reactions

The pyridine nitrogen participates in nucleophilic substitution:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

  • Conditions : Dry DMF, 0–5°C, under inert atmosphere.

  • Products : N-alkylated or N-acylated derivatives .

Example :

  • Reaction with methyl iodide yields 3-[(N-methylpyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid with 78% efficiency .

Cycloaddition Reactions

The α,β-unsaturated system engages in Diels-Alder reactions:

  • Dienophiles : 1,3-butadiene or anthracene.

  • Conditions : Toluene, 110°C, 12 hr.

  • Products : Six-membered cyclohexene-fused adducts.

Stereochemical Outcome :

  • Predominantly endo selectivity due to secondary orbital interactions involving the pyridine ring.

Complexation with Metals

The pyridine nitrogen and carboxylate group enable metal coordination:

  • Metals : Cu(II), Fe(III), or Zn(II) salts.

  • Conditions : Ethanol/water (1:1), pH 6–7.

  • Products : Octahedral or tetrahedral complexes with enhanced water solubility .

Stability Constants (log K) :

Metal Ionlog K
Cu²⁺4.2 ± 0.1
Fe³⁺5.8 ± 0.2
Zn²⁺3.7 ± 0.1

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

  • Conditions : 254 nm UV light, acetonitrile solvent.

  • Products : Cyclobutane dimers or cis-isomerized derivatives.

Quantum Yield :

  • Φ = 0.32 for dimerization at 25°C.

Scientific Research Applications

Medicinal Chemistry

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid has been investigated for its potential as a therapeutic agent. It exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases.

Drug Development

The compound serves as a scaffold in drug design, particularly for targeting specific receptors involved in diseases such as cancer and autoimmune disorders. For instance:

  • CXCR4 Antagonists : Variants of this compound have been synthesized as antagonists for the CXCR4 receptor, which plays a significant role in cancer metastasis and immune response modulation. These derivatives have shown promising binding affinities and functional activities in preclinical studies .

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme interactions and signaling pathways. It can act as an inhibitor or modulator of various enzymes involved in metabolic processes.

Data Table: Biological Activities of Derivatives

Compound DerivativeActivity TypeIC50 Value (µM)Reference
Pyridine derivative AAntimicrobial15.0
Pyridine derivative BAnti-inflammatory20.5
CXCR4 antagonist variant CCancer metastasis79.0

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyridine ring enhanced activity, suggesting structural optimization could lead to more potent antimicrobial agents.

Case Study 2: Inhibitory Effects on CXCR4

In a preclinical model assessing the effects on cancer metastasis, a derivative of this compound was tested for its ability to inhibit CXCL12-induced migration of cancer cells. The compound demonstrated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares a common prop-2-enoic acid core with several analogs, but differences in substituents significantly influence physicochemical properties and applications. Key analogs include:

Table 1: Structural Comparison of Prop-2-enoic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid Pyridin-4-ylmethyl C₁₁H₁₀N₂O₃ 218.21 Potential pharmaceutical intermediate; pyridine enhances metal coordination
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid 4-Bromophenyl C₁₀H₈BrNO₃ 286.08 Bromine increases molecular weight; used in heterocyclic synthesis
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 4-Phenoxyphenyl C₁₆H₁₃NO₄ 283.27 Phenoxy group enhances lipophilicity; research chemical
(~{E})-3-[3-[(4-Chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid 4-Chlorophenyl C₁₆H₁₂ClNO₃ 301.72 Chlorine improves stability; crystallographic data available
3-(2-Fluorophenyl)prop-2-enoic acid 2-Fluorophenyl C₉H₇FO₂ 166.15 Fluorine enhances metabolic stability; building block in synthesis
Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate 4-Nitrophenyl (ester) C₁₁H₁₀N₂O₅ 262.21 Nitro group and ester functionality; intermediate in metal complexes

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen atom, enhancing solubility in aqueous media compared to purely aromatic analogs (e.g., 4-bromophenyl or phenoxyphenyl derivatives). This feature may facilitate interactions with biological targets . Halogenated derivatives (e.g., bromo-, chloro-, and fluoro-substituted) exhibit increased molecular weight and altered electronic properties. For example, the electron-withdrawing fluorine in 3-(2-fluorophenyl)prop-2-enoic acid improves metabolic stability, making it valuable in drug design .

Functional Group Modifications :

  • The carboxylic acid group in most analogs enables salt formation and hydrogen bonding, critical for crystallinity and solubility. In contrast, the methyl ester derivative () lacks acidic protons, reducing polarity and altering reactivity in nucleophilic reactions .

Lusutrombopag, a thrombopoietin receptor agonist, incorporates a prop-2-enoic acid moiety but with a more complex substituent system . The 4-phenoxyphenyl analog () is marketed as a research chemical, suggesting utility in probing structure-activity relationships in drug discovery.

Crystallographic and Computational Insights

  • Crystallographic studies (e.g., ) highlight the role of hydrogen bonding in stabilizing molecular aggregates. The carbamoyl and carboxylic acid groups in these compounds participate in intermolecular hydrogen bonds , influencing crystal packing and melting points .
  • Software tools like SHELX () and WinGX () are critical for resolving and validating the structures of such compounds, ensuring accuracy in stereochemical assignments .

Biological Activity

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid, also known by its chemical structure and common names, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C12H12N2O3, with a molecular weight of 232.24 g/mol. Its structure includes a pyridine ring, a carbamoyl group, and an acrylate moiety, which contribute to its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways:

  • Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to inhibit HDAC activity, which plays a crucial role in regulating gene expression and is implicated in cancer progression. By altering histone acetylation status, it can induce cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanism involves the induction of apoptosis and inhibition of tumor growth in xenograft models .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

In another study focused on inflammatory bowel disease (IBD), the compound was administered to a mouse model exhibiting IBD symptoms. Treatment resulted in decreased levels of inflammatory markers (TNF-alpha and IL-6) and improved histological scores of intestinal damage compared to untreated controls. These findings support its role in managing inflammatory conditions .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
HDAC InhibitionAlters gene expression ,
AntitumorInduces apoptosis ,
Anti-inflammatoryReduces cytokine production ,

Table 2: Efficacy in Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)Reference
MCF-71035
HT291540

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine-4-ylmethylamine and activated carbonyl derivatives (e.g., acryloyl chlorides or mixed anhydrides). A common approach includes forming the carbamoyl group via nucleophilic acyl substitution, followed by purification using column chromatography. Characterization is performed using electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation and 1^1H NMR to verify structural motifs, such as the pyridyl proton signals (δ 8.5–7.5 ppm) and the enoic acid protons (δ 6.5–7.0 ppm) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., ≥95% purity threshold). Structural validation employs 1^1H NMR to confirm proton environments and coupling patterns (e.g., vinyl protons showing trans-coupling, J ≈ 15–16 Hz). ESIMS provides [M+H]+^+ or [M−H]^- peaks for molecular ion verification. Advanced labs may use 13^{13}C NMR or IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance coupling efficiency in multi-step syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in carbamoyl formation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acyl chloride activation .
  • Stoichiometric adjustments : A 1.2–1.5 molar excess of pyridin-4-ylmethylamine ensures complete acryloyl chloride consumption .
    Yields are monitored via TLC and quantified using HPLC area-percentage analysis .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., NMR or MS)?

  • Methodological Answer :

  • Purity reassessment : Contaminants (e.g., unreacted starting materials) can distort NMR signals; repurify via recrystallization or preparative HPLC .
  • Solvent effects : Deuterated solvents (e.g., DMSO-d6_6) may shift proton signals; compare with literature data for identical conditions .
  • Isotopic pattern analysis : ESIMS isotopic distribution confirms molecular formula alignment; deviations suggest adducts or fragmentation .
  • Dynamic effects : Rotamers in the carbamoyl group may split signals; variable-temperature NMR can coalesce peaks for accurate assignment .

Q. How is this compound utilized as an intermediate in synthesizing β-amino acids or bioactive derivatives?

  • Methodological Answer : The α,β-unsaturated carbonyl moiety undergoes catalytic hydrogenation (H2_2, Pd/C) to yield saturated analogs. Enzymatic resolution (e.g., lipases) can introduce chirality for β-amino acid synthesis. Alternatively, Michael addition with nucleophiles (e.g., thiols or amines) generates functionalized derivatives for structure-activity relationship (SAR) studies .

Data Contradiction and Mechanistic Analysis

Q. What mechanistic insights explain competing pathways during carbamoyl group formation?

  • Methodological Answer : Competing acylation pathways (e.g., O- vs. N-attack) are influenced by:

  • Base selection : Triethylamine deprotonates the amine, favoring N-acyl substitution over ester formation .
  • Activating agents : Carbodiimides (e.g., DCC) promote carbamoyl formation, while leaving groups (e.g., Cl in acyl chlorides) dictate reaction rates .
    Monitoring intermediates via LC-MS and quenching aliquots at timed intervals helps identify kinetic vs. thermodynamic control .

Q. How do steric and electronic effects of the pyridyl substituent influence reactivity?

  • Methodological Answer :

  • Electronic effects : The pyridyl nitrogen’s electron-withdrawing nature activates the methylene group for nucleophilic attack, enhancing carbamoyl formation .
  • Steric effects : Substituents at the pyridyl 2- or 3-positions hinder approach to the reaction center, reducing yields. Computational modeling (DFT) can predict steric maps and guide substituent selection .
    Comparative studies with substituted pyridines (e.g., 3-methylpyridine) validate these effects experimentally .

Methodological Best Practices

Q. What analytical workflows are recommended for characterizing lab-scale batches?

  • Stepwise Protocol :

HPLC-PDA : Assess purity and detect UV-active impurities (λ = 254 nm).

High-resolution MS (HRMS) : Confirm exact mass (<5 ppm error).

Multinuclear NMR : Assign all 1^1H and 13^{13}C signals; 2D experiments (COSY, HSQC) resolve overlapping peaks.

X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Q. How can researchers mitigate hydrolysis of the enoic acid moiety during storage?

  • Methodological Answer :

  • Storage conditions : Lyophilize and store under inert gas (Ar/N2_2) at −20°C.
  • Buffered solutions : Use pH 4–5 buffers to stabilize the carboxylic acid form.
  • Stabilizers : Add radical scavengers (e.g., BHT) to aqueous formulations to prevent oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.